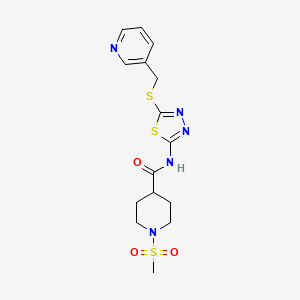
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S3 and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C₁₅H₁₈N₄O₂S₂
- Molecular Weight: 358.46 g/mol
Structural Features
The compound features a piperidine backbone substituted with a carboxamide group, a methylsulfonyl group, and a thiadiazole moiety linked to a pyridine ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, similar to the studied compound, exhibit significant antimicrobial properties. For instance, compounds with thiadiazole structures have shown promising results against various bacterial strains:
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Thiadiazole Derivative | 0.03 | Staphylococcus aureus |
| Chloramphenicol | 0.4 | Staphylococcus aureus |
| Thiadiazole Derivative | 0.85 | Bacillus subtilis |
These findings suggest that the compound may also possess similar antimicrobial efficacy due to its structural similarities to known active thiadiazole derivatives .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro studies have demonstrated that certain compounds can inhibit the growth of cancer cell lines, such as breast cancer and prostate cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | MDA-MB-231 (Breast Cancer) | 3.3 |
| Thiadiazole Derivative | HEK293T (Normal Human Cells) | 34.71 |
In these studies, the tested compounds exhibited higher inhibitory activities compared to standard chemotherapy agents like cisplatin .
The proposed mechanism of action for thiadiazole derivatives involves interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. The specific interactions may vary based on the structural modifications present in the compound.
Case Studies
- Antimicrobial Study : A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compound showed an MIC value significantly lower than that of conventional antibiotics.
- Anticancer Research : Another study focused on the synthesis of piperidine-based thiadiazoles and their effect on cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells through caspase activation pathways.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S3/c1-26(22,23)20-7-4-12(5-8-20)13(21)17-14-18-19-15(25-14)24-10-11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORQRYMFOGXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













